![molecular formula C31H44ClN3O8 B12430617 17-AAG (Hydrochloride) CAS No. 911710-03-7](/img/structure/B12430617.png)
17-AAG (Hydrochloride)
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Overview
Description
17-Allylamino-17-demethoxygeldanamycin (Hydrochloride), commonly known as 17-AAG (Hydrochloride), is a derivative of geldanamycin, an antibiotic that inhibits the heat shock protein 90 (HSP90). HSP90 is a molecular chaperone involved in the stabilization and proper folding of many proteins, including those that drive cancer progression. 17-AAG (Hydrochloride) has shown promise as an anticancer agent due to its ability to inhibit HSP90, leading to the degradation of its client proteins and the subsequent inhibition of cancer cell growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-AAG (Hydrochloride) involves several steps, starting from geldanamycin. The key steps include the allylation of geldanamycin to introduce the allylamino group and the demethoxylation to remove the methoxy group. The reaction conditions typically involve the use of strong bases and organic solvents to facilitate these transformations .
Industrial Production Methods
Industrial production of 17-AAG (Hydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
17-AAG (Hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have varying biological activities.
Reduction: Reduction reactions can modify the functional groups on 17-AAG (Hydrochloride), potentially altering its efficacy.
Substitution: Substitution reactions can introduce new functional groups, leading to the formation of analogs with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions are typically analogs of 17-AAG (Hydrochloride) with modified functional groups. These analogs can be screened for enhanced biological activity and reduced toxicity .
Scientific Research Applications
17-AAG (Tanespimycin) is a heat shock protein 90 (HSP90) inhibitor that has demonstrated antitumor activity in preclinical models of various cancers, including colon, breast, ovarian, and melanoma tumors . It has also been investigated for its potential neuroprotective effects in conditions like subarachnoid hemorrhage (SAH) .
Scientific Research Applications
Cancer Therapy:
- In vitro studies 17-AAG and geldanamycin (GA) reduced the expression of HSP90 target proteins such as EGFR, AKT, phospho-AKT, Cyclin B1, phospho-ERK, and Cyclin D1 . These changes correlated with reduced cell viability and migration, G2/M cell cycle arrest, and apoptosis in in vitro studies .
- In vivo studies 17-AAG reduced subcutaneous tumor size by 69.6% in mice compared to controls (p < 0.05) .
- Gallbladder Cancer (GBC) Immunohistochemical staining revealed HSP90 expression in 87% of GBC cases . In GBC cell lines, 17-AAG and GA induced G2/M cell cycle arrest and apoptosis . To determine if the antiproliferative effect of 17-AAG and GA was due to cell cycle arrest, G-415 and GB-d1 cells were treated with 17-AAG (12 μM), GA (15 μM), or DMSO for 24 hours. After 24 hours of exposure, 17-AAG and GA treatments resulted in a statistically significant increase of G2/M phase cells compared with the controls, both in G-415 and in GB-d1 cells (P < 0.001). These results were accompanied by a decrease in G0/G1 and S phase populations .
- Neuroblastoma: 17-AAG inhibited cellular proliferation, viability, and migration/invasion, and increased apoptosis in neuroblastoma cell lines . It also abrogated stem-cell self-renewal potential in MYCN-amplified IMR-32 cells . 17-AAG treatment resulted in the downregulation of HMGA1, FABP5, Oct4, MYCN, prohibitin, and p-L1CAM in SK-N-SH cells .
Neurological Applications:
Mechanism of Action
17-AAG (Hydrochloride) exerts its effects by binding to the ATP-binding pocket of HSP90, inhibiting its chaperone function. This leads to the destabilization and degradation of HSP90 client proteins, many of which are involved in cancer cell growth and survival. The inhibition of HSP90 disrupts multiple signaling pathways, ultimately resulting in cancer cell apoptosis .
Comparison with Similar Compounds
Similar Compounds
17-Dimethylaminoethylamino-17-demethoxygeldanamycin (17-DMAG): A water-soluble analog of 17-AAG with similar HSP90 inhibitory activity.
IPI-493: Another HSP90 inhibitor with a similar mechanism of action.
Uniqueness
17-AAG (Hydrochloride) is unique due to its specific binding affinity for HSP90 and its ability to degrade a wide range of client proteins. Its derivatives, such as 17-DMAG, offer improved solubility and bioavailability, making them more suitable for clinical use .
Biological Activity
17-AAG (17-allylamino-17-demethoxygeldanamycin) is a small molecule inhibitor targeting heat shock protein 90 (HSP90), a chaperone protein involved in the stabilization and function of various oncogenic proteins. Its biological activity has been extensively studied in various cancer models, demonstrating significant potential as a therapeutic agent.
The primary mechanism through which 17-AAG exerts its effects is by binding to the N-terminal ATP-binding pocket of HSP90, leading to a conformational change that promotes the degradation of client proteins through the proteasome pathway. This results in the downregulation of several key oncogenic pathways, including those involving EGFR, AKT, and Cyclin proteins, which are crucial for cancer cell proliferation and survival .
Key Biological Activities
- Inhibition of Cell Proliferation :
- Induction of Apoptosis :
- Cell Cycle Arrest :
- Reduction of Cell Migration :
Phase I Clinical Trial
A Phase I trial assessed the safety and pharmacokinetics of 17-AAG in patients with advanced solid tumors. The study utilized a dose-escalation design and identified the maximum tolerated dose (MTD) as 80 mg/m² daily for five days every three weeks. Notably, several patients experienced grade ≥3 toxicities such as thrombocytopenia and gastrointestinal issues at this dose level .
Efficacy in Breast Cancer
In a study focusing on breast cancer, researchers utilized gene expression profiling to correlate the effects of 17-AAG with therapeutic outcomes. The results indicated that HSP90 inhibition led to significant downregulation of oncogenic proteins and enhanced sensitivity to chemotherapy agents .
Summary of Research Findings
Properties
CAS No. |
911710-03-7 |
---|---|
Molecular Formula |
C31H44ClN3O8 |
Molecular Weight |
622.1 g/mol |
IUPAC Name |
[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate;hydrochloride |
InChI |
InChI=1S/C31H43N3O8.ClH/c1-8-12-33-26-21-13-17(2)14-25(41-7)27(36)19(4)15-20(5)29(42-31(32)39)24(40-6)11-9-10-18(3)30(38)34-22(28(21)37)16-23(26)35;/h8-11,15-17,19,24-25,27,29,33,36H,1,12-14H2,2-7H3,(H2,32,39)(H,34,38);1H/b11-9-,18-10+,20-15+;/t17-,19+,24+,25+,27-,29+;/m1./s1 |
InChI Key |
VFOPOIJGNBNWPN-AFXVCOSJSA-N |
Isomeric SMILES |
C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCC=C)/C)OC)OC(=O)N)\C)C)O)OC.Cl |
Canonical SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCC=C)C)OC)OC(=O)N)C)C)O)OC.Cl |
Origin of Product |
United States |
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